Nbtxr3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

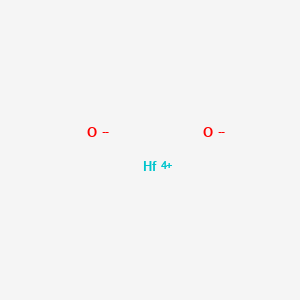

HfO2 |

|---|---|

Molecular Weight |

210.48 g/mol |

IUPAC Name |

hafnium(4+);oxygen(2-) |

InChI |

InChI=1S/Hf.2O/q+4;2*-2 |

InChI Key |

WIHZLLGSGQNAGK-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[Hf+4] |

Origin of Product |

United States |

Foundational & Exploratory

NBTXR3: A Technical Deep Dive into its Radiobiological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NBTXR3 (brand name Hensify®) is a first-in-class radioenhancer composed of functionalized hafnium oxide (HfO₂) nanoparticles. Designed for intratumoral administration, this compound leverages a physical mechanism of action to amplify the cytotoxic effects of radiotherapy within the tumor microenvironment. This guide provides an in-depth technical overview of the core radiobiological mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Physical and Chemical Properties

This compound consists of crystalline hafnium oxide nanoparticles with a size optimized for cellular uptake. The high atomic number (Z=72) and electron density of hafnium make these nanoparticles highly interactive with ionizing radiation compared to soft tissues.[1][2][3] Before activation by radiotherapy, this compound is inert.[4][5] Upon exposure to radiation, it locally enhances the energy dose deposition within cancer cells.[2][4][5][6] This physical mode of action suggests its potential applicability across a wide range of solid tumors.[4][6][7][8]

| Property | Value/Description | References |

| Core Composition | Hafnium Oxide (HfO₂) | [1][3][9] |

| Surface Functionalization | Phosphate groups providing a negative surface charge | [10] |

| Concentration for Injection | 53.3 g/L | [3] |

| Administration | Single intratumoral injection | [2][3][4] |

Cellular Uptake and Intracellular Localization

Following intratumoral injection, this compound nanoparticles are designed to be taken up by cancer cells and persist within the tumor throughout the course of radiotherapy.[2][7]

Cellular Uptake Mechanisms:

The cellular uptake is a concentration-dependent process.[1][12] Once internalized, the nanoparticles form clusters within the cytoplasm.[1][4]

Intracellular Trafficking and Localization:

-

This compound-containing endosomes are formed upon internalization.[1][11]

-

These endosomes subsequently fuse with lysosomes, where the nanoparticles accumulate.[1][11]

-

An increase in lysosome labeling intensity has been observed the day following this compound administration, both in vitro and in vivo.[1][11]

Experimental Protocol: Transmission Electron Microscopy (TEM) for Cellular Uptake

-

Cell Culture: Cancer cell lines are seeded and cultured overnight.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 µM, 400 µM, 800 µM) and incubated overnight.[4]

-

Sample Preparation: Cells are fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices.

-

Imaging: Sections are imaged using a transmission electron microscope to visualize the intracellular localization of this compound nanoparticles.[1][4]

Radiobiological Mechanism of Action

The core of this compound's efficacy lies in its ability to amplify the physical and biological effects of ionizing radiation at the cellular and subcellular levels.

Physical Dose Enhancement

Upon irradiation, the high-Z hafnium oxide core of this compound has a higher probability of interacting with incoming photons compared to water-rich biological tissues.[1][2] This interaction leads to the emission of a cascade of electrons, including Auger electrons and secondary low-energy electrons, which have a short range and deposit their energy locally.[13][14][15][16] This results in a significant increase in the localized radiation dose within the tumor cells, reportedly up to 9 times higher than with radiotherapy alone.[6]

Biological Consequences

The intensified and localized energy deposition triggers a series of biological events that lead to enhanced tumor cell killing and the stimulation of an anti-tumor immune response.

A primary consequence of the increased electron emission is a significant enhancement of DNA damage, particularly DNA double-strand breaks (DSBs), which are critical for radiation-induced cell death.[17]

-

Studies have shown that this compound combined with radiotherapy (this compound+RT) leads to a greater number of γH2AX foci, a marker for DSBs, compared to radiotherapy alone.[18]

-

This increased DSB formation is observed as early as 1 hour post-irradiation.[18][19]

-

Furthermore, a higher number of unrepaired DSBs persist 24 hours after treatment with this compound+RT, indicating an impairment of DNA repair mechanisms.[18][19]

-

This enhanced DNA damage also leads to an increase in the formation of micronuclei, which are fragments of chromosomes left behind during cell division and are indicative of genomic instability.[18][19][20][21]

| Endpoint | Time Point | Observation | References |

| DNA Double-Strand Breaks (γH2AX) | 1 hour post-RT | Increased formation with this compound+RT vs. RT alone | [18][19] |

| 24 hours post-RT | More persistent, unrepaired DSBs with this compound+RT | [18][19] | |

| Micronuclei Formation | 72-96 hours post-RT | Increased formation with this compound+RT vs. RT alone | [19][21] |

Experimental Protocol: γH2AX Assay for DNA Double-Strand Breaks

-

Cell Treatment: Cells are treated with or without this compound, followed by irradiation with a single dose of X-rays.

-

Cell Collection: Cells are collected at specific time points post-irradiation (e.g., 1 hour and 24 hours).[18][19]

-

Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated H2AX (γH2AX).

-

Analysis: The level of γH2AX fluorescence is quantified using flow cytometry to determine the extent of DSBs.[18]

Recent findings have elucidated a novel mechanism involving the lysosomes where this compound nanoparticles accumulate.

-

Upon activation by radiotherapy, this compound induces significant lysosomal membrane permeabilization (LMP) exclusively in cells treated with the combination therapy.[1][11] Radiotherapy alone does not produce this effect.[1][11]

-

LMP leads to an increase in lipid peroxidation, a key biomarker of ferroptosis, a form of iron-dependent regulated cell death.[1][11] This increase is observed the day after irradiation.[11]

-

RNA sequencing analysis has shown that this compound activation impacts the expression of genes related to fatty acid oxidation and mitochondrial function.[9][11]

Beyond direct cell killing, this compound+RT has been shown to possess immunomodulatory properties, converting the tumor into an in situ vaccine.[22][23]

-

ICD Induction: The enhanced cell death promoted by this compound+RT is immunogenic, leading to the release of damage-associated molecular patterns (DAMPs).[6][22]

-

cGAS-STING Pathway Activation: The increased DNA damage and micronuclei formation are known to activate the cGAS-STING pathway, a critical step in priming an anti-tumor immune response.[9][18][19][20][24]

-

Enhanced Antigen Presentation: this compound+RT has been shown to modulate the immunopeptidome of cancer cells, potentially improving the presentation of tumor antigens to immune cells.[6][24][25]

-

Immune Cell Infiltration: Preclinical and clinical studies have demonstrated that this compound+RT leads to a significant increase in the infiltration of CD8+ T cells into the tumor microenvironment.[23][24][25]

-

Abscopal Effect: The potent local anti-tumor immune response can lead to a systemic effect, where non-irradiated tumors at distant sites also regress. This CD8-dependent abscopal effect has been observed in preclinical models.[18][25][26][27]

-

Overcoming Immunotherapy Resistance: In anti-PD1 resistant tumor models, the combination of this compound+RT with checkpoint inhibitors has been shown to restore sensitivity, improve tumor control, and increase survival.[9][24][27]

Conclusion

This compound represents a novel class of therapeutic agents that operate at the interface of physics, chemistry, and biology. Its mechanism of action is initiated by a physical amplification of radiation dose, which in turn triggers a cascade of potent biological responses. These include enhanced DNA damage, the induction of multiple cell death pathways, and the robust stimulation of a systemic anti-tumor immune response. This multi-faceted mechanism underscores its potential as a universal radioenhancer for the treatment of solid tumors, both as a standalone adjunct to radiotherapy and in combination with immunotherapies. Further research will continue to unravel the intricate details of its interaction with the tumor microenvironment and optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobiotix.com [nanobiotix.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. nanobiotix.com [nanobiotix.com]

- 7. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]

- 8. oncozine.com [oncozine.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. nanobiotix.com [nanobiotix.com]

- 11. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nanoparticle-Mediated X-Ray Radiation Enhancement for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nanoparticle-Mediated X-Ray Radiation Enhancement for Cancer Therapy | Springer Nature Experiments [experiments.springernature.com]

- 16. Mechanisms of Nanoscale Radiation Enhancement by Metal Nanoparticles: Role of Low Energy Electrons [ouci.dntb.gov.ua]

- 17. Enhancement of radiosensitization by metal-based nanoparticles in cancer radiation therapy | Cancer Biology & Medicine [cancerbiomed.org]

- 18. researchgate.net [researchgate.net]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell | Nano Publications [bibliography.nanobiotix.com]

- 23. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]

- 24. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ir.nanobiotix.com [ir.nanobiotix.com]

NBTXR3 Nanoparticles: A Technical Deep Dive into Physicochemical Properties and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of NBTXR3 nanoparticles, a first-in-class radioenhancer designed to amplify the efficacy of radiation therapy in solid tumors. The following sections detail the nanoparticle's composition, size, surface characteristics, and the experimental methodologies used for their characterization. Furthermore, we explore the cellular uptake mechanisms and the key signaling pathways activated upon irradiation, offering a comprehensive overview for researchers and professionals in drug development.

Core Physicochemical Properties of this compound

This compound nanoparticles are composed of a crystalline hafnium oxide (HfO₂) core.[1][2][3][4][5][6] This high atomic number material is selected for its ability to efficiently absorb ionizing radiation.[2][7] The nanoparticles are functionalized with a negatively charged surface coating of phosphate (B84403) groups, which contributes to their stability and biocompatibility.[1][2] They are supplied as a sterile, non-pyrogenic, aqueous suspension for intratumoral injection.[1][7][8]

| Property | Value | Experimental Method |

| Core Composition | Crystalline Hafnium Oxide (HfO₂) | Not explicitly stated, but implied through synthesis and characterization. |

| Size (Hydrodynamic Diameter) | Centered on 50 nm (distribution of 30-65 nm) | Dynamic Light Scattering (DLS) |

| Surface Functionalization | Phosphate groups | Not explicitly stated, but implied through synthesis. |

| Surface Charge (Zeta Potential) | -50 mV (in aqueous solution at pH 6-8) | Zeta Potential Analysis |

| Concentration of Supplied Suspension | 53.3 g/L | Not explicitly stated, but implied through manufacturing specifications. |

| Appearance in CT Imaging | Hyperattenuating (mean attenuation of 1516 HU) | Computed Tomography (CT) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound nanoparticles.

Dynamic Light Scattering (DLS) for Size Determination

This technique is employed to measure the hydrodynamic diameter of the this compound nanoparticles in their aqueous suspension.

-

Instrumentation: A Zetasizer NanoZS instrument (Malvern Instruments Ltd) or a similar device is utilized.

-

Sample Preparation: The sterile aqueous suspension of this compound is appropriately diluted to ensure an optimal scattering intensity.

-

Measurement: The sample is placed in a cuvette and illuminated by a laser beam. The fluctuations in the intensity of the scattered light are measured over time.

-

Data Analysis: The instrument's software analyzes the fluctuations to calculate the diffusion coefficient of the nanoparticles, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The size is typically reported as the mean of a volume distribution.[9]

Zeta Potential Analysis for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.

-

Instrumentation: A Zetasizer NanoZS instrument (Malvern Instruments Ltd) or a similar device is used.

-

Principle: The technique of electrophoretic light scattering is applied. An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode.

-

Measurement: A laser beam is passed through the sample, and the velocity of the moving nanoparticles is measured by detecting the Doppler shift of the scattered light.

-

Data Analysis: The electrophoretic mobility is calculated from the velocity of the nanoparticles. The zeta potential is then determined using the Henry equation, which relates the electrophoretic mobility to the zeta potential. Measurements are typically performed in an aqueous solution at a pH range of 6-8.[10][11][12]

Transmission Electron Microscopy (TEM) for Cellular Uptake and Localization

TEM is a powerful microscopy technique used to visualize the internalization and subcellular localization of this compound nanoparticles within cancer cells.

-

Cell Culture and Treatment: Human cancer cell lines are cultured in appropriate media. The cells are then incubated with this compound nanoparticles at various concentrations (e.g., 100 µM, 400 µM, 800 µM) for a specified period (e.g., overnight).[12][13]

-

Sample Preparation for TEM:

-

Fixation: The cells are fixed to preserve their ultrastructure, typically using a chemical fixative like glutaraldehyde.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.

-

Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., epoxy resin).

-

Sectioning: The resin blocks containing the cells are cut into ultrathin sections (typically 70-90 nm) using an ultramicrotome.

-

Staining: The ultrathin sections are mounted on copper grids and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

-

Imaging: The prepared grids are then examined under a transmission electron microscope. The electron beam passes through the sample, and an image is formed based on the differential scattering of electrons by the sample's components. This allows for the visualization of the this compound nanoparticles, which appear as electron-dense clusters, within the cytoplasm and organelles of the cells.[13][14]

Cellular Uptake and Signaling Pathways

Understanding the interaction of this compound with tumor cells is fundamental to its mechanism of action. Upon intratumoral injection, the nanoparticles are rapidly internalized by cancer cells.

Caption: Cellular uptake pathways of this compound nanoparticles.

Preclinical studies have shown that this compound nanoparticles are internalized by cancer cells primarily through macropinocytosis, with clathrin-dependent endocytosis playing a lesser role.[5][10][15] Following endocytosis, the nanoparticles are trafficked through the endosomal pathway and ultimately accumulate within lysosomes, forming clusters.[4][5][10][13]

Upon activation by ionizing radiation, the high electron density of the hafnium oxide core leads to an increased local energy deposition.[16][17] This amplified energy transfer triggers a cascade of biological events within the tumor cell.

Caption: Key signaling events triggered by radiotherapy-activated this compound.

One of the key mechanisms initiated by activated this compound is the induction of lysosomal membrane permeabilization (LMP).[4][5][10] This leads to an increase in lipid peroxidation, a hallmark of a specific type of programmed cell death known as ferroptosis.[10] In addition to promoting ferroptosis, the enhanced energy deposition from this compound significantly amplifies DNA damage compared to radiation therapy alone.[1][7][18] This increased DNA damage is a potent activator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[4][17][19] Activation of the cGAS-STING pathway can lead to the production of type I interferons and other cytokines, thereby promoting an anti-tumor immune response.[17] The combination of enhanced direct cell killing through multiple mechanisms and the stimulation of an anti-tumor immune response underscores the multifaceted mode of action of this compound.

References

- 1. nanobiotix.com [nanobiotix.com]

- 2. nanobiotix.com [nanobiotix.com]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nano-scale Radiotherapy-NBTXR3 Hafnium Oxide Nanoparticles as Promising Cancer Therapy (Journal Article) | ETDEWEB [osti.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jdc.jefferson.edu [jdc.jefferson.edu]

- 13. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nanobiotix.com [nanobiotix.com]

- 17. nanobiotix.com [nanobiotix.com]

- 18. youtube.com [youtube.com]

- 19. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

NBTXR3: A Technical Deep Dive into Cellular Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBTXR3 is a novel, first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles. Designed to be administered via a single intratumoral injection, this compound remains biologically inert until activated by ionizing radiation. Upon activation, the high atomic number of hafnium allows for a significant increase in the localized absorption of radiation energy, leading to enhanced tumor cell destruction without increased damage to surrounding healthy tissues.[1][2] This physical mechanism of action suggests a broad applicability across various solid tumors treated with radiotherapy.[3] Understanding the cellular journey of this compound nanoparticles—from their initial interaction with the cancer cell membrane to their ultimate intracellular fate—is critical for optimizing their therapeutic potential and developing next-generation nanomedicines. This technical guide provides an in-depth overview of the cellular uptake and intracellular localization of this compound, supported by experimental data and protocols.

Cellular Uptake of this compound

The internalization of this compound by cancer cells is an active, energy-dependent process mediated primarily by endocytosis.[4] The uptake is both time- and concentration-dependent, with continued accumulation of nanoparticles observed over time.[5][6]

Mechanisms of Endocytosis

Studies have elucidated that this compound nanoparticles are internalized by cancer cells through two main endocytic pathways:

-

Macropinocytosis: This is the predominant mechanism of this compound uptake.[4][7] Macropinocytosis is a process of non-specific bulk fluid and solute uptake, characterized by the formation of large endocytic vesicles called macropinosomes.

-

Clathrin-Dependent Endocytosis: To a lesser extent, this compound also enters cells via the more traditional clathrin-mediated pathway, which involves the formation of clathrin-coated pits at the cell surface that invaginate to form vesicles.[4][7]

The reliance on these active uptake mechanisms ensures that this compound is efficiently internalized by metabolically active cancer cells.

Quantitative Analysis of Cellular Uptake

The extent of this compound cellular uptake varies between different cancer cell lines, suggesting that cell-specific factors can influence internalization efficiency.[6][8] While a comprehensive quantitative dataset is still emerging, semi-quantitative analyses have consistently demonstrated a dose-dependent increase in nanoparticle uptake.[6][9]

| Cell Line | This compound Concentration (µM) | Observed Uptake Level (Semi-Quantitative) | Reference |

| HCT 116 | 400 | Moderate | [10] |

| HCT 116 | 800 | High | [9] |

| HCT 116 | 1600 | Very High | [9] |

| 42-MG-BA | 50 | Low | [9] |

| 42-MG-BA | 100 | Moderate | [9] |

| 42-MG-BA | 400 | High | [9][10] |

| HT-1080 | 400 | High | [10] |

| PANC-1 | 400 | Moderate | [10] |

| Hs913T | 400 | High | [10] |

| PC-3 | Not specified | Higher than LNCaP | [8] |

| LNCaP | Not specified | Lower than PC-3 | [8] |

Table 1: this compound Concentration-Dependent Cellular Uptake in Various Cancer Cell Lines.

Intracellular Localization and Trafficking

Once internalized, this compound nanoparticles follow a defined intracellular trafficking pathway, ultimately accumulating in the lysosomal compartment. This localization is crucial to its mechanism of action upon radiation activation.

From Endosomes to Lysosomes

Following endocytosis, this compound-containing vesicles, or endosomes, traffic through the cytoplasm. These early endosomes mature and eventually fuse with lysosomes, delivering the nanoparticles to these acidic, degradative organelles.[4][7][11] Transmission electron microscopy (TEM) has consistently shown this compound nanoparticles forming clusters within the cytoplasm, and immuno-TEM has confirmed their localization within lysosomes.[7][8] Notably, this compound nanoparticles have not been observed within the cell nucleus.[8]

Impact on Lysosomes

The accumulation of this compound within lysosomes leads to an increase in the overall lysosomal content of the cell, as evidenced by increased LysoTracker staining intensity.[4][7] This lysosomal accumulation is a key event that precedes the downstream effects of this compound when activated by radiotherapy.

Downstream Cellular and Molecular Consequences

The physical presence of this compound within lysosomes becomes biologically significant upon exposure to ionizing radiation. The localized dose enhancement triggers a cascade of events leading to enhanced cancer cell death and immune stimulation.

Lysosomal Membrane Permeabilization and Ferroptosis

A primary consequence of radiotherapy-activated this compound is the induction of lysosomal membrane permeabilization (LMP).[7][11] This disruption of the lysosomal membrane is a critical event not observed with radiotherapy alone.[7] The release of lysosomal contents, including hydrolytic enzymes and iron, into the cytoplasm can trigger various cell death pathways. Specifically, the release of iron is thought to contribute to an increase in lipid peroxidation, a hallmark of ferroptosis, a form of iron-dependent regulated cell death.[7][12]

Activation of the cGAS-STING Pathway

Beyond direct cell killing, radiotherapy-activated this compound has been shown to enhance the activation of the cGAS-STING pathway.[9][12] This pathway is a key component of the innate immune system that senses cytosolic DNA. The increased DNA damage caused by this compound-enhanced radiotherapy leads to the accumulation of micronuclei and cytosolic DNA fragments, which are then detected by the enzyme cGAS. This triggers the production of cGAMP, which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[9][12] This process can convert the tumor into an in-situ vaccine, priming an anti-tumor immune response.[11]

Experimental Protocols

Transmission Electron Microscopy (TEM) for Intracellular Localization

Objective: To visualize the subcellular localization of this compound nanoparticles.

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density of approximately 20,000 cells/cm².

-

This compound Treatment: Once cells have attached, add this compound at the desired concentration (e.g., 100-800 µM) and incubate overnight.

-

Fixation: Pre-fix the cells with 2.5% glutaraldehyde (B144438) in 0.1M cacodylate buffer (pH 7.4) for 2 hours. Post-fix with 1% osmium tetroxide for 45 minutes.

-

Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) concentrations (50%, 70%, 95%, and 100%). Embed the cell samples in EPON resin.

-

Sectioning and Staining: Cut 70 nm thin sections and collect them on copper palladium grids. Counterstain the sections with lead citrate.

-

Imaging: Examine the grids using a transmission electron microscope at 80 kV.[8]

Flow Cytometry for Quantifying Cellular Uptake

Objective: To quantify the relative uptake of this compound nanoparticles by measuring changes in cellular granularity.

-

Cell Seeding: Seed cells in 12-well plates at a density appropriate for the cell line.

-

This compound Treatment: Add this compound (e.g., 400 µM) to the cells and incubate for various time points (e.g., 30 min, 1h, 3h, 6h, 16h, 24h).

-

Cell Harvesting: At each time point, wash the cells with PBS and detach them using trypsin.

-

Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and analyze them using a flow cytometer. The increase in side scatter (SSC) is indicative of increased cellular granularity due to nanoparticle uptake.[5]

LysoTracker Staining for Lysosomal Localization

Objective: To assess the impact of this compound on lysosomes.

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., 35 mm µ-Dish).

-

This compound Treatment: Treat cells with this compound (e.g., 400 µM) for the desired duration.

-

LysoTracker Staining: Add LysoTracker Green DND-26 to the cells at a final concentration of 75 nM and incubate for 10 minutes at room temperature in the dark.

-

Imaging/Analysis: For microscopy, image the cells directly. For flow cytometry, harvest the cells as described above and analyze the fluorescence intensity in the appropriate channel.[7]

Clonogenic Assay for Radioenhancement Efficacy

Objective: To determine the ability of this compound to enhance radiation-induced cell death.

-

Cell Seeding: Seed cells in 6-well plates in triplicate at a density that will yield approximately 50-100 colonies per well after treatment.

-

This compound Treatment: After cell attachment, add this compound at various concentrations (e.g., 50-800 µM) and incubate for 16 hours.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 2-6 Gy).

-

Colony Formation: Culture the cells for 10-15 days to allow for colony formation.

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the colonies containing 50 or more cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition and determine the Dose Enhancement Factor (DEF).[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

This compound Cellular Uptake and Intracellular Trafficking

Caption: this compound cellular entry and trafficking to lysosomes.

Radiotherapy-Activated this compound: Induction of Ferroptosis

Caption: this compound+RT induced lysosomal damage and ferroptosis.

Radiotherapy-Activated this compound: cGAS-STING Pathway Activation

Caption: Enhanced cGAS-STING activation by this compound and RT.

Conclusion

The cellular uptake and intracellular localization of this compound are well-defined processes that are fundamental to its efficacy as a radioenhancer. Internalized predominantly through macropinocytosis, this compound nanoparticles traffic to and accumulate within lysosomes. This specific subcellular address is the staging ground for the dramatic amplification of radiotherapy effects. Upon activation, this compound instigates lysosomal membrane permeabilization, leading to ferroptotic cell death, and enhances DNA damage, which in turn stimulates the cGAS-STING pathway to prime an anti-tumor immune response. A thorough understanding of these cellular and molecular mechanisms, supported by robust experimental methodologies, is essential for the continued development and clinical application of this compound and for the design of future generations of nanoparticle-based cancer therapies. The provided protocols and pathway diagrams serve as a valuable resource for researchers in this exciting and rapidly advancing field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobiotix.com [nanobiotix.com]

- 10. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Efficacy of NBTXR3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBTXR3 is a first-in-class, radio-enhancing nanoparticle designed to amplify the efficacy of radiotherapy (RT) in solid tumors. Composed of functionalized hafnium oxide (HfO₂) nanoparticles, this compound is administered via a single intratumoral injection.[1] Upon activation by ionizing radiation, these high-Z nanoparticles increase the localized energy deposition within the tumor, leading to greater tumor cell destruction without increasing the dose to surrounding healthy tissues.[2][3] Preclinical studies have consistently demonstrated the capacity of this compound to enhance tumor control and survival across a broad range of cancer models.[1][4] Furthermore, emerging evidence highlights its role in modulating the tumor microenvironment, promoting immunogenic cell death (ICD), and activating the cGAS-STING pathway, thereby priming an anti-tumor immune response.[5][6][7] This guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in numerous in vitro and in vivo models, demonstrating a significant enhancement of radiotherapy effects. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Radio-enhancement Efficacy of this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Citation(s) |

| HCT116 | Colorectal Cancer | 800 | 2-8 | Cell Viability | Significant decrease compared to RT alone | [8] |

| HCT116 | Colorectal Cancer | 800 | 4 | DNA Double-Strand Breaks (γH2AX foci) | ~1.4-fold increase vs. RT alone | [8] |

| 42-MG-BA | Glioblastoma | 50, 100, 400 | Not specified | Cellular Uptake | Dose-dependent increase in nanoparticle uptake | [9] |

| HT1080 | Fibrosarcoma | Not specified | Not specified | Cellular Uptake | Efficient nanoparticle internalization | [1] |

| CT26.WT | Colorectal Cancer | Not specified | Not specified | Immunogenic Cell Death Biomarkers | Increased expression vs. RT alone | [10] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Murine Models

| Tumor Model | Cancer Type | This compound Administration | Radiation Regimen | Outcome Measure | Result | Citation(s) |

| CT26.WT | Colorectal Cancer | Intratumoral | 3x4 Gy | Abscopal Effect | Strong abscopal effect observed | [11] |

| 344SQR | Lung Cancer | Intratumoral (25% of tumor volume) | 3x12 Gy (primary), 2x1 Gy (secondary) | Survival | 75% survival with this compound + RT + checkpoint inhibitors | [5] |

| 344SQR | Lung Cancer | Intratumoral | 3x12 Gy | Primary Tumor Control | 100% complete remission with this compound + RT + checkpoint inhibitors | [5] |

| PAC-120 | Pancreatic Cancer | Intratumoral | Not specified | Nanoparticle Persistence | >50 days within the tumor | [3] |

| Various PDX models | Lung, Prostate, Sarcoma, Head & Neck | Intratumoral | Not specified | Tumor Growth Delay | Systematically enhanced compared to RT alone | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key experiments cited in this guide.

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo efficacy of this compound-activated radiotherapy in controlling tumor growth and improving survival.

Animal Models:

-

Immunocompetent BALB/c or C57BL/6 mice are typically used for syngeneic tumor models to enable the study of immune responses.[5][10]

-

Athymic nude mice are used for human tumor xenograft and patient-derived xenograft (PDX) models.[3]

Tumor Cell Implantation:

-

For syngeneic models like CT26.WT (colorectal carcinoma) or 344SQR (lung cancer), 5 x 10⁴ to 1 x 10⁶ cells are injected subcutaneously into the flank of the mice.[5]

-

For two-tumor models simulating primary and metastatic sites, cells are injected into both the right and left legs.[5]

This compound Administration:

-

This compound is supplied as a sterile aqueous suspension of functionalized hafnium oxide nanoparticles at a concentration of 53.3 g/L.[4]

-

A single intratumoral injection is performed when tumors reach a predetermined volume (e.g., 100-200 mm³).

-

The volume of this compound injected is typically a percentage of the gross tumor volume, ranging from 10% to 42%.[4][12]

-

Injection is performed using a standard syringe and a 22G needle, with ultrasound guidance to ensure proper distribution throughout the tumor.[4]

Radiotherapy Protocol:

-

Radiotherapy is initiated 24 hours after this compound injection.[4]

-

Irradiation is delivered using a small animal irradiator, with mice shielded to expose only the tumor area.

-

Fractionation schedules vary depending on the study, for example, 3 fractions of 12 Gy for primary tumors and 2 fractions of 1 Gy for secondary tumors in a lung cancer model.[5] For head and neck cancer models, a regimen of 70 Gy in 35 fractions over 7 weeks has been used in clinical settings, informing preclinical designs.[13]

Endpoint Analysis:

-

Tumor growth is monitored by caliper measurements, and tumor volume is calculated.

-

Survival is a primary endpoint.

-

For immunological studies, tumors are harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.[5][10]

-

The T-cell receptor (TCR) repertoire in both treated and untreated distant tumors is sequenced to assess systemic immune activation.[10]

In Vitro Cellular Uptake and Radio-enhancement

Objective: To quantify the cellular internalization of this compound and its effect on radiation-induced cell death and DNA damage.

Cell Lines:

-

A panel of human and murine cancer cell lines are used, including HCT116 (colorectal), 42-MG-BA (glioblastoma), and CT26.WT (colorectal).[8][9]

This compound Incubation:

-

Cells are seeded in appropriate culture vessels and allowed to adhere.

-

This compound is added to the culture medium at various concentrations (e.g., 400-1600 µM) and incubated for a specified period (e.g., 24 hours).[9]

Cellular Uptake Analysis:

-

Transmission Electron Microscopy (TEM) is used to visualize the intracellular localization of this compound nanoparticles.[9]

-

Cells are fixed, embedded, and sectioned for TEM imaging to observe nanoparticle clusters within cytoplasmic vesicles, primarily lysosomes.[9]

Irradiation and Clonogenic Assay:

-

Following this compound incubation, cells are irradiated with a range of doses using a laboratory X-ray source.

-

Clonogenic survival assays are performed to determine the dose enhancement factor. Cells are seeded at low density and allowed to form colonies for 10-14 days. Colonies are then stained and counted.

DNA Damage Assessment:

-

To assess DNA double-strand breaks, cells are stained for the marker γH2AX 30 minutes to 24 hours post-irradiation.[8]

-

Micronuclei formation is analyzed by flow cytometry 96 hours after irradiation as an indicator of genomic instability.[8]

Signaling Pathways and Mechanisms of Action

This compound enhances the effect of radiotherapy through both a primary physical mode of action and subsequent biological responses.

Physical Mode of Action and Radio-enhancement

The primary mechanism of this compound is physical. The high atomic number (Z=72) of hafnium results in a greater probability of photoelectric and Compton interactions with incoming high-energy photons from radiotherapy compared to soft tissue (effective Z≈7.4).[3] This interaction leads to a significant increase in the localized emission of electrons and the generation of reactive oxygen species (ROS), amplifying DNA damage and inducing cell death within the tumor.[14] This physical dose enhancement can be up to nine-fold greater than with radiotherapy alone.[15]

Induction of Immunogenic Cell Death and cGAS-STING Pathway Activation

Beyond its direct cytotoxic effects, this compound-activated radiotherapy promotes an anti-tumor immune response. The enhanced tumor cell death leads to the release of damage-associated molecular patterns (DAMPs), a hallmark of immunogenic cell death (ICD).[2][16] This process, combined with increased DNA damage, leads to the accumulation of micronuclei and cytosolic double-stranded DNA (dsDNA).[8] This cytosolic dsDNA is sensed by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP).[6][17] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein on the endoplasmic reticulum.[18] STING activation triggers a signaling cascade that results in the phosphorylation of IRF3, its translocation to the nucleus, and the subsequent transcription of type I interferons (IFNs).[6][18] Type I IFNs play a critical role in recruiting and activating dendritic cells (DCs), which then prime cytotoxic CD8+ T cells for a systemic anti-tumor attack, potentially leading to an abscopal effect.[10]

Conclusion

The comprehensive body of preclinical evidence strongly supports the efficacy of this compound as a potent, tumor-agnostic radio-enhancer. Its physical mechanism of action ensures broad applicability across solid tumors treated with radiotherapy.[1] The quantitative data from both in vitro and in vivo studies consistently demonstrate superior tumor cell killing and growth control compared to radiotherapy alone.[1][4] Moreover, the elucidation of its immunomodulatory properties, particularly the activation of the cGAS-STING pathway, positions this compound as a promising agent for combination therapies with immunotherapies, such as checkpoint inhibitors, to overcome resistance and induce durable, systemic anti-tumor responses.[5][7] These preclinical findings have provided a robust rationale for the ongoing clinical development of this compound in various cancer indications.[3][14]

References

- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. nanobiotix.com [nanobiotix.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobiotix.com [nanobiotix.com]

- 7. nanobiotix.com [nanobiotix.com]

- 8. bibliography.nanobiotix.com [bibliography.nanobiotix.com]

- 9. researchgate.net [researchgate.net]

- 10. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echanges.dila.gouv.fr [echanges.dila.gouv.fr]

- 12. NANOBIOTIX Announces Presentation of First Data From Phase 1 Study Evaluating this compound for Patients With Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]

- 13. researchgate.net [researchgate.net]

- 14. onclive.com [onclive.com]

- 15. 2012 – Efficacy of this compound in vitro and in vivo – Maggiorella et al. | Nano Publications [bibliography.nanobiotix.com]

- 16. nanobiotix.com [nanobiotix.com]

- 17. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]

- 18. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]

NBTXR3: A Novel Modality in Solid Tumor Therapy - An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBTXR3 is a first-in-class, radio-enhancing nanoparticle designed to amplify the efficacy of radiotherapy (RT) in solid tumors. Composed of functionalized hafnium oxide (HfO2) nanoparticles, this compound is administered via a single intratumoral injection. Upon activation by ionizing radiation, these high-Z nanoparticles increase the localized energy deposition within the tumor, leading to a significant enhancement of cancer cell death without increasing damage to surrounding healthy tissues.[1][2] This physically-induced cell death triggers a robust anti-tumor immune response, effectively turning the irradiated tumor into an in situ vaccine. This guide provides a comprehensive overview of this compound's mode of action across various solid tumor types, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action

This compound's mode of action is primarily physical, leveraging the high electron density of hafnium oxide to locally amplify the dose of radiotherapy.[3] When exposed to ionizing radiation, this compound nanoparticles absorb significantly more energy than soft tissues, resulting in a massive increase in the generation of electrons and reactive oxygen species (ROS) within the tumor cells.[4] This amplified energy deposition can be up to nine times greater than with radiotherapy alone.[2]

This intensified localized energy transfer leads to a cascade of biological events:

-

Increased DNA Damage: The surge in electrons and ROS causes a higher incidence of complex DNA lesions, particularly double-strand breaks (DSBs).[5] This overwhelming DNA damage surpasses the cancer cells' repair capacity, leading to mitotic catastrophe and cell death.

-

Enhanced Immunogenic Cell Death (ICD): The physically-induced, heightened level of tumor cell death promotes the release of damage-associated molecular patterns (DAMPs).[5][6] These molecules act as danger signals to the immune system.

-

Activation of the cGAS-STING Pathway: The increased presence of cytosolic DNA from damaged tumor cells and micronuclei formation activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[7][8][9] This is a critical step in initiating an anti-tumor immune response.

Signaling Pathways

DNA Damage and Cell Death Pathway

The fundamental radio-enhancing effect of this compound directly impacts the DNA of cancer cells, leading to their destruction.

Caption: this compound enhances radiotherapy-induced DNA damage leading to cell death.

Immune Activation via cGAS-STING Pathway

The downstream consequence of this compound-mediated cell death is the priming of a systemic anti-tumor immune response, primarily through the cGAS-STING pathway.[9][10]

References

- 1. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobiotix.com [nanobiotix.com]

- 3. nanobiotix.com [nanobiotix.com]

- 4. mellalta.com [mellalta.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Identification of potential DAMPs released by necroptosis in estrogen-receptor positive breast cancer cells and their effect on macrophage differentiation [explorationpub.com]

- 7. This compound Shows 95% Control Rate in Head & Neck Cancer Trial Results | NBTX Stock News [stocktitan.net]

- 8. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free Survival of 16.9 Months and Median Overall Survival of 23.1 Month – Nanobiotix [ir.nanobiotix.com]

- 9. researchgate.net [researchgate.net]

- 10. The multiple faces of cGAS-STING in antitumor immunity: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of NBTXR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory properties of NBTXR3, a novel radioenhancer composed of functionalized hafnium oxide nanoparticles. When activated by radiation therapy, this compound not only amplifies the direct tumor-killing effect of radiation but also transforms the tumor into an in-situ vaccine, eliciting a robust and systemic anti-tumor immune response. This guide summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism: From Radioenhancement to Immune Priming

This compound's primary physical mechanism of action is the localized amplification of ionizing radiation, leading to increased tumor cell death. However, the immunomodulatory effects stem from the quality of this cell death and subsequent downstream signaling.[1] Radiotherapy-activated this compound induces immunogenic cell death (ICD), a form of apoptosis that is visible to the immune system.[2] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to initiate an anti-tumor immune response.[2]

Furthermore, this compound has been shown to enhance the activation of the cGAS-STING pathway.[3][4][5] The increased DNA damage caused by this compound-enhanced radiotherapy leads to the accumulation of cytosolic DNA fragments, which are detected by the cyclic GMP-AMP synthase (cGAS). This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING).[4] Activated STING promotes the transcription of type I interferons and other pro-inflammatory cytokines, crucial for the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[4][6]

Signaling Pathway of this compound-Mediated Immune Activation

Caption: this compound-mediated immune activation pathway.

Impact on the Tumor Microenvironment and Systemic Immunity

The immunomodulatory effects of this compound culminate in a profound reshaping of the tumor microenvironment (TME) from an immunosuppressive "cold" state to an inflamed "hot" state, more susceptible to immune attack.[7] This is evidenced by a significant increase in the infiltration of effector immune cells and a decrease in immunosuppressive cells.

Quantitative Impact on Immune Cell Infiltration

The following tables summarize quantitative data from key preclinical and clinical studies demonstrating the impact of this compound on the tumor immune landscape.

Table 1: Preclinical Murine Models - Immune Cell Infiltration

| Cell Type | Model | Treatment | Change vs. RT Alone | Reference |

| CD8+ T cells | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |

| CD4+ T cells | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |

| CD68+ (macrophages) | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |

| Regulatory T cells (Tregs) | 344SQR (lung) | This compound + RT + αCTLA4 + αPD1 | Near complete absence in primary tumor | [9] |

| CD8+ T cells | 4T1 (breast) | This compound + RT | Marked Increase | [2] |

Table 2: Clinical Studies - Immune Cell Infiltration and Biomarker Expression

| Biomarker / Cell Type | Cancer Type | Treatment | Change vs. RT Alone | Reference |

| CD3+ & CD8+ T cells | Soft Tissue Sarcoma | This compound + RT | Significant Increase (p<0.01) | [7] |

| PD-1 Expression | Soft Tissue Sarcoma | This compound + RT | Marked Increase | [2] |

| CD103+ Immune Cells | Soft Tissue Sarcoma | This compound + RT | Marked Increase | [2] |

| Immunoscore (CD3+CD8) | Soft Tissue Sarcoma | This compound + RT | Increased (p<0.07) | [7] |

The Abscopal Effect and Long-Term Memory

A critical outcome of this compound-mediated immune activation is the induction of a systemic anti-tumor response, known as the abscopal effect, where unirradiated tumors also regress.[8] This systemic effect is driven by the circulation of tumor-specific T cells primed in the irradiated tumor. Preclinical studies have demonstrated that the combination of this compound with radiotherapy can significantly delay the growth of both irradiated and unirradiated tumors.[10] Furthermore, survivor mice from these studies have shown long-term anti-tumor memory, being resistant to tumor rechallenge.[9]

Experimental Methodologies

This section details the protocols for key experiments used to evaluate the immunomodulatory properties of this compound.

Preclinical Murine Tumor Models

Experimental Workflow for In Vivo Studies

Caption: General workflow for preclinical evaluation of this compound.

-

Animal Models: Immunocompetent mouse strains such as BALB/c or 129Sv/Ev are typically used.[10][11]

-

Tumor Cell Lines: Syngeneic tumor cell lines like CT26 (murine colorectal carcinoma) and 344SQR (anti-PD1 resistant murine lung cancer) are commonly employed.[8][9]

-

This compound Administration: A single intratumoral injection of this compound is administered directly into the primary tumor. The volume is often a percentage of the baseline tumor volume (e.g., 10%).[12][13] International guidelines for the injection procedure in clinical settings have been established.

-

Radiotherapy: Radiation is typically delivered in fractionated doses (e.g., 3 fractions of 4 Gy or 12 Gy) starting 24 hours after this compound injection.[9][11]

-

Combination Therapies: this compound is often evaluated in combination with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies, administered intraperitoneally.[9]

Immunological Analysis Techniques

-

Immunohistochemistry (IHC):

-

Objective: To visualize and quantify immune cell infiltrates within the tumor tissue.

-

Protocol Outline:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat and a citrate (B86180) buffer.

-

Endogenous peroxidase activity is blocked.

-

Sections are incubated with primary antibodies against immune cell markers (e.g., anti-CD8, anti-CD4, anti-FoxP3).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

A chromogenic substrate (e.g., DAB) is added to visualize the antibody-antigen complexes.

-

Sections are counterstained (e.g., with hematoxylin).

-

Digital pathology is used for quantitative analysis of cell densities.[8]

-

-

-

Flow Cytometry:

-

Objective: To identify and quantify different immune cell populations within a single-cell suspension of the tumor.

-

Protocol Outline:

-

Harvested tumors are mechanically and enzymatically digested (e.g., with Liberase and DNAse) to create a single-cell suspension.[9]

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, FoxP3). For intracellular markers like Granzyme B, a fixation and permeabilization step is required.[9][14]

-

A viability dye is included to exclude dead cells from the analysis.

-

Samples are acquired on a flow cytometer.

-

Data is analyzed using specialized software to gate on and quantify specific immune cell populations.

-

-

-

NanoString nCounter PanCancer Immune Profiling:

-

Objective: To perform multiplex gene expression analysis of hundreds of immune-related genes from tumor RNA.[15][16]

-

Protocol Outline:

-

Total RNA is extracted from tumor tissue.

-

The RNA is hybridized with a CodeSet of gene-specific probes.

-

The hybridized probes are purified and immobilized on a cartridge.

-

The cartridge is read by the nCounter instrument, which digitally counts the individual mRNA transcripts.

-

Data is normalized and analyzed to determine the activity of various immune pathways and the relative abundance of different immune cell types.[9] This technique has been used to show upregulation of a wide range of antitumor immune pathways following this compound treatment.[17]

-

-

Clinical Evidence and Future Directions

The immunomodulatory properties of this compound observed in preclinical models are being translated into the clinic. The Phase II/III Act.In.Sarc trial (NCT02379845) in patients with locally advanced soft tissue sarcoma showed a higher pathological complete response rate in the this compound plus radiotherapy arm compared to radiotherapy alone.[12][18] Importantly, post-treatment tumor analysis revealed a significant increase in T-cell infiltrates in the this compound group.[7]

Ongoing clinical trials, such as NCT03589339, are evaluating this compound in combination with anti-PD-1 therapy in patients with advanced cancers, including those who have developed resistance to checkpoint inhibitors.[10][19] Early results from this trial have shown promising signs of efficacy, with tumor regression observed in patients who had previously progressed on anti-PD-1 therapy.[10]

The ability of this compound to prime an anti-tumor immune response positions it as a promising agent to be used in combination with a wide range of immunotherapies. By turning "cold" tumors "hot," this compound has the potential to increase the proportion of patients who respond to immune checkpoint inhibitors and other immuno-oncology agents, addressing a major challenge in cancer therapy.[7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]

- 3. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]

- 4. nanobiotix.com [nanobiotix.com]

- 5. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobiotix.com [nanobiotix.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. nanobiotix.com [nanobiotix.com]

- 12. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biomere.com [biomere.com]

- 15. nanostring.com [nanostring.com]

- 16. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nanobiotix.com [nanobiotix.com]

- 18. onclive.com [onclive.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

NBTXR3: A Nanoparticle-Based Radioenhancer Driving Immunogenic Cell Death for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NBTXR3 (brand name Hensify®), a novel, first-in-class radioenhancer, is poised to revolutionize radiation therapy by amplifying its efficacy and inducing a robust anti-tumor immune response. Composed of functionalized hafnium oxide nanoparticles, this compound is administered directly into the tumor, where it leverages the physical properties of high-Z elements to magnify the dose of ionizing radiation within cancer cells. This targeted energy deposition leads to a significant increase in tumor cell destruction and, critically, triggers immunogenic cell death (ICD). The induction of ICD transforms the tumor into an in situ vaccine, priming the immune system to recognize and eliminate cancer cells, both locally and at distant metastatic sites. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in promoting immunogenic cell death, relevant experimental protocols, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: From Physics to Physiology

This compound's primary mode of action is rooted in fundamental physics. The hafnium oxide nanoparticles possess a high electron density, which increases the probability of interaction with ionizing radiation compared to soft tissues.[1] Upon activation by standard radiotherapy beams, this compound nanoparticles absorb a significantly greater amount of energy, leading to a localized and amplified release of electrons and the generation of reactive oxygen species (ROS). This results in up to a nine-fold increase in energy deposition within the tumor cells.[2] This amplified energy dose overwhelms the cellular repair mechanisms, leading to extensive DNA damage, cell cycle arrest, and ultimately, enhanced tumor cell death.[1][3]

The key innovation of this compound lies in its ability to concentrate this amplified cell-killing effect within the tumor, thereby sparing surrounding healthy tissues from additional radiation-induced toxicity.[2][4] Preclinical and clinical studies have consistently shown that this compound remains within the tumor throughout the course of radiotherapy.[1]

Induction of Immunogenic Cell Death (ICD): Turning "Cold" Tumors "Hot"

Beyond its direct cytotoxic effects, this compound-enhanced radiotherapy is a potent inducer of immunogenic cell death (ICD).[5][6] ICD is a specialized form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which alert and activate the adaptive immune system.[2] This process effectively transforms an immunologically "cold" tumor, which is largely ignored by the immune system, into a "hot" tumor that is infiltrated and attacked by immune cells.[7]

The key signaling pathways and events involved in this compound-mediated ICD are outlined below:

Release of Damage-Associated Molecular Patterns (DAMPs)

This compound-amplified radiotherapy triggers the release of several critical DAMPs:

-

Calreticulin (B1178941) (CRT) Exposure: Stressed and dying cancer cells translocate CRT from the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of tumor cells by dendritic cells (DCs).[8][9]

-

ATP Secretion: Dying tumor cells release adenosine (B11128) triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.[10][11]

-

High Mobility Group Box 1 (HMGB1) Release: HMGB1, a nuclear protein, is passively released from necrotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.[12]

Activation of the cGAS-STING Pathway

The extensive DNA damage induced by this compound-enhanced radiotherapy leads to the accumulation of micronuclei and cytosolic double-stranded DNA (dsDNA).[13] This cytosolic dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[6][13]

Activated STING triggers a downstream signaling cascade that culminates in the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β).[13] Type I interferons play a crucial role in orchestrating the anti-tumor immune response by promoting DC maturation, enhancing the cross-presentation of tumor antigens, and stimulating the cytotoxic activity of CD8+ T cells.[13]

Enhanced T-Cell Mediated Anti-Tumor Immunity

The culmination of DAMP release and cGAS-STING activation is a robust and durable anti-tumor immune response characterized by:

-

Increased Infiltration of CD8+ T Cells: Preclinical studies have consistently demonstrated that this compound-activated radiotherapy leads to a significant increase in the infiltration of cytotoxic CD8+ T cells into the treated tumor.[3][14]

-

Modulation of the T-Cell Receptor (TCR) Repertoire: this compound has been shown to broaden the diversity of the T-cell receptor repertoire, indicating the activation of a wider range of T-cell clones capable of recognizing different tumor antigens.[3]

-

Abscopal Effect: The systemic immune response triggered by localized this compound-enhanced radiotherapy can lead to the regression of distant, non-irradiated metastases, a phenomenon known as the abscopal effect.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound-Enhanced Radiotherapy

| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |

| Various Human Cancer Cell Lines | This compound + Radiotherapy | In vitro cell death (Clonogenic assay) | Significantly increased cell death compared to radiotherapy alone in a dose-dependent manner. | [1] |

| CT26 (Colorectal Carcinoma) | This compound + Radiotherapy | Infiltration of CD8+ T cells | Significant increase in CD8+ T cell infiltrates compared to radiotherapy alone. | [3] |

| 344SQR (Anti-PD1 Resistant Lung Cancer) | This compound + Immunoradiotherapy | Animal Survival | Increased animal survival to 75%. | [13] |

| Various Tumor Models | This compound + Radiotherapy | Tumor Growth Control | Markedly increased the doubling time of tumor growth and improved median survival compared to radiotherapy alone. | [1] |

Table 2: Clinical Efficacy of this compound in Locally Advanced Soft Tissue Sarcoma (Act.In.Sarc Phase II/III Trial)

| Parameter | This compound + Radiotherapy (n=89) | Radiotherapy Alone (n=90) | p-value | Citation |

| Pathological Complete Response (pCR) | 16.1% | 7.9% | 0.045 | |

| R0 Resection Rate (Negative Margins) | 77.0% | 64.0% | 0.042 | |

| Serious Adverse Events (SAEs) related to RT (On-treatment) | 5.6% | 5.6% | - | |

| Post-treatment SAEs (Follow-up period) | 13.5% | 24.4% | - |

Table 3: Clinical Efficacy of this compound in Head and Neck Squamous Cell Carcinoma (LA-HNSCC)

| Parameter | Result | Citation |

| Objective Response Rate (ORR) | 85% | [14] |

| Complete Response (CR) | 63% | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Clonogenic Assay for Cell Death Quantification

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

Protocol:

-

Seed cancer cells in 6-well plates at a density that allows for discrete colony formation.

-

Allow cells to adhere overnight.

-

Add this compound at the desired concentrations to the cell culture medium.

-

After a specified incubation period (e.g., 16 hours), irradiate the cells with varying doses of X-rays.

-

Culture the cells for 10-15 days to allow for colony formation.

-

Fix the colonies with a solution of crystal violet in ethanol.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

(Adapted from Zhang P, et al. Int J Nanomedicine. 2021)[1]

Flow Cytometry for Calreticulin (CRT) Exposure

This method quantifies the percentage of cells expressing CRT on their surface, a hallmark of ICD.

Protocol:

-

Treat cancer cells with this compound and radiotherapy as described above.

-

Harvest the cells at an early time point post-treatment.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a primary antibody specific for calreticulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

Co-stain with a viability dye (e.g., DAPI or Propidium Iodide) to exclude non-viable cells from the analysis.

-

Analyze the cells using a flow cytometer to determine the percentage of CRT-positive cells within the viable cell population.

(Adapted from Obeid M, et al. Nat Med. 2007 and Bio-protocol. 2016)[9]

Luminescence-Based ATP Release Assay

This assay measures the amount of ATP released into the cell culture supernatant, another key indicator of ICD.

Protocol:

-

Plate cells in a 96-well plate and treat with this compound and radiotherapy.

-

At various time points post-treatment, collect the cell culture supernatant.

-

Use a commercially available ATP luminescence assay kit (e.g., CellTiter-Glo®).

-

Add the assay reagent, which contains luciferase and its substrate, to the supernatant.

-

Measure the luminescence signal using a luminometer.

-

Quantify the ATP concentration based on a standard curve.

(Adapted from Promega Corporation technical literature)[11][15]

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This technique is used to visualize and quantify the presence of CD8+ T cells within tumor tissue sections.

Protocol:

-

Harvest tumor tissues from in vivo experiments at a specified endpoint.

-

Fix the tissues in formalin and embed in paraffin.

-

Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target epitope.

-

Block non-specific antibody binding sites.

-

Incubate the sections with a primary antibody specific for the CD8 marker.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate that produces a colored precipitate at the site of antibody binding.

-

Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.

-

Dehydrate and mount the sections for microscopic analysis.

-

Quantify the number of CD8-positive cells per unit area of the tumor.

(Adapted from general immunohistochemistry protocols)[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Diagram 1: this compound Mechanism of Action and ICD Induction

Caption: this compound-mediated induction of immunogenic cell death.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of radiation oncology, offering a novel approach to enhance the local efficacy of radiotherapy while simultaneously stimulating a systemic anti-tumor immune response. The induction of immunogenic cell death by this compound-activated radiotherapy holds the promise of improving outcomes for patients with a wide range of solid tumors, including those that are traditionally resistant to immunotherapy.

Ongoing and future research will continue to explore the full potential of this compound, including its combination with various immunotherapeutic agents such as checkpoint inhibitors, and its application in a broader range of cancer types. The ability of this compound to turn "cold" tumors "hot" positions it as a key potential component of next-generation cancer combination therapies.

References

- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobiotix.com [nanobiotix.com]

- 3. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echanges.dila.gouv.fr [echanges.dila.gouv.fr]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. nanobiotix.com [nanobiotix.com]

- 7. dovepress.com [dovepress.com]

- 8. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]

- 10. Assessment of the immunogenic cell death pathway [bio-protocol.org]

- 11. youtube.com [youtube.com]

- 12. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [en.bio-protocol.org]

- 13. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mellalta.com [mellalta.com]

- 15. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.sg]

- 16. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]

NBTXR3: A Paradigm Shift in Immuno-Oncology Through Tumor Microenvironment Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBTXR3, a first-in-class, hafnium oxide-based radioenhancer, is engineered to fundamentally reshape the therapeutic landscape of solid tumors. Administered via a single intratumoral injection, this compound is activated by standard radiotherapy, leading to a significant amplification of the radiation dose within the tumor. This targeted energy deposition not only enhances direct tumor cell killing but, crucially, remodels the tumor microenvironment (TME) from an immunosuppressive "cold" state to an immunologically active "hot" state. This guide provides a comprehensive technical overview of this compound's core mechanism of action and its profound impact on the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: From Radioenhancement to Immune Priming

This compound's primary mechanism is physical. Composed of crystalline hafnium oxide nanoparticles, this compound possesses a high electron density, enabling it to absorb significantly more energy from ionizing radiation than soft tissue.[1] Upon activation by radiotherapy, this compound delivers up to nine times the energy dose within the tumor cells compared to radiotherapy alone.[2][3] This amplified energy deposition results in a massive increase in tumor cell death.[2] Beyond this direct cytotoxic effect, the intense, localized cell stress and death induced by this compound triggers a cascade of immunological events.

Induction of Immunogenic Cell Death (ICD)

This compound activated by radiotherapy promotes immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response.[2][4][5] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[2][3] Key ICD markers observed to be upregulated following this compound treatment include:

-

Calreticulin (CRT) Exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).

-

ATP Secretion: Extracellular ATP serves as a "find me" signal, attracting antigen-presenting cells (APCs) to the tumor site.

-